gamma-Carboxyglutamate
Overview
Description
Gamma-Carboxyglutamate (Gla) is found in various tissues, particularly in four blood-clotting proteins including prothrombin, in kidney protein, in bone protein, and in the protein present in various ectopic calcifications . It is an uncommon amino acid introduced into proteins by a post-translational carboxylation of glutamic acid residues .
Synthesis Analysis
In the biosynthesis of gamma-carboxyglutamic acid, the gamma-proton on glutamic acid is abstracted, and CO2 is subsequently added. The reaction intermediate is a gamma-glutamyl carbanion. This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor .
Molecular Structure Analysis
The molecular formula of gamma-Carboxyglutamate is C6H9NO6 . Its IUPAC name is 3-aminopropane-1,1,3-tricarboxylic acid . The molecular weight is 191.14 g/mol .
Chemical Reactions Analysis
Vitamin K is essential for several physiological processes, such as blood coagulation, in which it serves as a cofactor for the conversion of peptide-bound glutamate to gamma-carboxyglutamate in vitamin K-dependent proteins .
Physical And Chemical Properties Analysis
Gamma-Carboxyglutamate is a member of the vitamin K-dependent protein family with unique structural and physical properties . It has been shown to be an inhibitor of arterial wall and cartilage calcification .
Scientific Research Applications
Calcium Binding and Mineralization
Gamma-carboxyglutamate plays a crucial role in calcium binding and the mineralization process. In proteins solubilized from chicken bone, gamma-carboxyglutamate is concentrated primarily in one specific anionic protein species, suggesting its involvement in regulation of calcium salt deposition in mineralized tissues. This highlights a potential connection between vitamin K metabolism and normal bone development, as vitamin K is required for gamma-carboxylation that generates calcium-binding sites (Hauschka, Lian, & Gallop, 1975). Additionally, gamma-carboxyglutamic acid-containing proteins have been identified in various vertebrates, emphasizing its widespread presence in calcified tissues (Price, Otsuka, Poser, Kristaponis, & Raman, 1976).
Role in Human Bone
Research on the gamma-carboxyglutamate-containing protein from human bone has revealed its significance in the bone structure. The protein, consisting of 49 amino acids with specific gamma-carboxyglutamate residues, implies a role in bone differentiation and development. This research also indicated the possibility of partial gamma-carboxylation of certain glutamate residues, opening up new insights into the protein's function and regulation (Poser, Esch, Ling, & Price, 1980).
Chemical Modification and Analysis
Gamma-carboxyglutamic acid can undergo chemical modifications, which aids in understanding its role in Ca2+ binding and biological activity. For instance, thermal decarboxylation and specific exchange labeling have been applied to study the role of gamma-carboxyglutamic acid in proteins (Price, Nelson, & Williamson, 1984). Furthermore, an increased understanding of gamma-carboxyglutamate excretion patterns and its correlation with vitamin K-dependent carboxylation during gestation in rats has been established (Gallaher, Wolpert, & Rannels, 1990).
Neurological Applications
In the field of neurology, gamma-carboxyglutamate has been identified in a peptide from the venom of Conus pennaceus, known as gamma-conotoxin-PnVIIA. This peptide, which contains gamma-carboxyglutamate, can activate or enhance slow inward cation currents in neurons, suggesting its potential application in the study of voltage-gated pacemaker channels and excitatory systems (Fainzilber, Nakamura, Lodder, Zlotkin, Kits, & Burlingame, 1998).
properties
IUPAC Name |
3-aminopropane-1,1,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872037 | |
Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Carboxyglutamate | |
CAS RN |
56271-99-9, 53445-96-8, 53861-57-7 | |
Record name | DL-γ-Carboxyglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56271-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Carboxyglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Carboxyglutamic acid, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-aminopropane-1,1,3-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-CARBOXYGLUTAMIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3CGY068S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | gamma-Carboxyglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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